tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHMMDUJKBJVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution (Figure 1):
-
Deprotonation : Triethylamine (TEA) neutralizes the hydrochloride salt, liberating the free amine.
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Activation : Di-tert-butyl dicarbonate (Boc anhydride) reacts with the amine to form a tetrahedral intermediate.
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Product Formation : Elimination of tert-butoxide yields the Boc-protected carbamate.
Key Conditions (Table 1):
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C (initial), then 20°C (room temp.) |
| Reaction Time | 1.5–2 hours |
| Molar Ratio (Amine:Boc) | 1:1.1 |
| Base | Triethylamine (2.2 equiv) |
| Yield | 84% |
Procedure :
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Dissolve (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (11.6 g, 59.6 mmol) in DCM (100 mL).
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Cool to 0°C, add TEA (12.0 mL, 131.0 mmol), and stir for 10 minutes.
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Add Boc anhydride (14.3 g, 65.6 mmol) dissolved in DCM (30 mL) dropwise.
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Warm to room temperature and stir for 1.5 hours.
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Quench with brine, dry over MgSO₄, and concentrate under reduced pressure.
Advantages :
Industrial-Scale Optimization
Process Intensification
Continuous Flow Synthesis :
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Reduces reaction time from hours to minutes via enhanced heat/mass transfer.
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Achieves >90% yield in pilot studies for analogous carbamates.
Solvent Recycling :
-
DCM recovery via distillation reduces waste and costs.
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥97% | HPLC |
| Enantiomeric Excess | ≥99% (R) | Chiral HPLC |
| Residual Solvents | <500 ppm (DCM) | GC-MS |
Critical Analysis of Methodologies
Traditional vs. Emerging Methods
Environmental Impact
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Boc Method : Requires stoichiometric TEA and DCM (Class 2 solvent).
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Copper Method : Uses catalytic metals but generates fluorinated byproducts.
| Variable | Effect on Yield |
|---|---|
| TEA (1.1 equiv) | 65% |
| TEA (2.2 equiv) | 84% |
| Solvent: THF | 72% |
| Solvent: DCM | 84% |
Figure 1 : Mechanism of Boc Protection (illustrating tetrahedral intermediate formation) .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a chiral reagent in asymmetric synthesis.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets and pathways. As a chiral reagent, it can influence the stereochemistry of reactions, leading to the formation of enantiomerically pure products . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Example :
- Bromine and fluorine substituents at positions 5 and 6 enhance molecular weight (312.06 g/mol ) and alter electronic properties.
- Halogens increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the cyano group .
| Property | Cyano Derivative (R/S) | Bromo-Fluoro Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 258.32 | 312.06 |
| Key Functional Groups | -CN, -Boc | -Br, -F, -Boc |
| Reactivity | Electron-withdrawing | Halogen-mediated coupling |
Hydroxy-Substituted Analog
Example :
- tert-Butyl N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 479206-19-4) Molecular Formula: C14H19NO3 Key Differences:
- Hydroxy group (-OH) replaces -CN, reducing molecular weight (249.30 g/mol ).
- Increased hydrogen-bonding capacity improves aqueous solubility compared to the hydrophobic cyano group .
Amino-Substituted Analog
Example :
- Amino group (-NH2) introduces basicity (pKa ~9–10), affecting protonation state under physiological conditions.
- Potential for salt formation (e.g., hydrochloride) enhances stability and crystallinity .
Piperidine and Bicyclic Carbamates
Examples from PharmaBlock Sciences :
- tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS 473839-06-4)
- tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4)
- Key Differences :
- Piperidine/bicyclic cores replace the indene scaffold, altering ring strain and conformational flexibility.
- Substituents like fluorine (e.g., tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate , CAS 1268520-95-1) improve metabolic stability and bioavailability .
Example :
- tert-Butyl (R)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1306763-30-3) Role: Intermediate in the synthesis of Ozanimod, a sphingosine-1-phosphate receptor modulator. Comparison:
- Enantiomeric purity (>95%) is critical for drug efficacy, as the (R)-form is pharmacologically active .
Physicochemical and Pharmacological Implications
Electronic Effects
Biological Activity
tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic organic compound with the molecular formula and a molecular weight of 258.32 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article will delve into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl (s)-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
- CAS Number : 1306763-31-4
- Molecular Weight : 258.32 g/mol
- Purity : Typically ≥97% .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related compounds demonstrated their ability to inhibit the growth of various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
The anticancer activity is primarily attributed to the compounds' ability to destabilize microtubule assembly, which is crucial for mitosis in cancer cells. In vitro tests showed that certain derivatives could inhibit microtubule assembly by 40.76% to 52.03% at concentrations of 20 μM . Additionally, these compounds were found to induce apoptosis in cancer cells by enhancing caspase activity, indicating a potential pathway for therapeutic intervention.
Other Biological Activities
Beyond anticancer effects, this compound may also possess anti-inflammatory properties. Compounds within similar chemical frameworks have been shown to modulate various signaling pathways associated with inflammation and tumor progression, such as NF-kB and STAT pathways .
Study 1: Synthesis and Evaluation
A comprehensive study synthesized several derivatives of carbamate compounds, including this compound. The synthesized compounds underwent biological evaluation for their cytotoxicity against multiple cancer cell lines. The results indicated that specific structural modifications could enhance biological activity significantly .
Study 2: In Vivo Efficacy
In vivo studies have assessed the efficacy of this compound in animal models bearing human tumor xenografts. Results demonstrated a reduction in tumor growth rates when administered at specific dosages, suggesting its potential as an effective therapeutic agent .
Data Table of Biological Activities
| Activity Type | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |
| Anticancer | HepG2 | 4.98 - 14.65 | Apoptosis induction |
| Anti-inflammatory | Various | Not specified | Modulation of NF-kB pathway |
Q & A
Q. What are the recommended synthetic strategies for tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate?
The compound is typically synthesized via carbamate protection of an amine intermediate. A common approach involves introducing the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The nitrile group at the 4-position of the indene scaffold can be introduced via nucleophilic substitution or cyanation reactions. For enantiomerically pure forms, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis may be required .
Q. How is structural characterization performed for this compound?
Key techniques include:
Q. What safety precautions are necessary during handling?
While specific toxicity data are limited, analogous carbamates require:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : Dry, cool conditions (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry (R/S configuration) impact biological activity?
Enantiomeric purity is critical for drug intermediates (e.g., Ozanimod impurities). The (R)-enantiomer is often pharmacologically active, as seen in aggrecanase inhibitors where stereochemistry influences binding to metalloproteinases. Chiral separation via HPLC with amylose/ cellulose-based columns is recommended .
Q. What computational methods are used to predict electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
Q. How can reaction mechanisms for nitrile introduction be optimized?
Mechanistic studies using kinetic isotope effects (KIEs) or in situ IR spectroscopy can track intermediates. For example, palladium-catalyzed cyanation of aryl halides with KCN/Zn(CN)₂ is a high-yield method. Solvent polarity (e.g., DMF vs. THF) and temperature significantly affect reaction rates .
Q. What strategies improve selectivity in carbamate protection?
- pH control : Use mild bases (e.g., NaHCO₃) to avoid deprotection.
- Protecting group compatibility : Ensure Boc does not interfere with nitrile stability.
- Microwave-assisted synthesis : Reduces side reactions (e.g., tert-butyl group cleavage) .
Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
